molecular formula C46H91NO5 B11931456 heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate

heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate

Cat. No.: B11931456
M. Wt: 738.2 g/mol
InChI Key: PPRICSSYXVUHOO-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate (CAS: 2089251-43-2) is a cationic lipid derivative engineered for enhanced mRNA delivery in therapeutic applications. Its structure comprises:

  • A heptadecan-9-yl hydrophobic tail.
  • A decanoate backbone linked to a 2-hydroxyethyl group.
  • An 8-nonoxy-8-oxooctyl chain, which introduces ester-based biodegradability .

This lipid exploits apolipoprotein E-mediated low-density lipoprotein (LDL) receptor pathways for cellular uptake, minimizing lysosomal aggregation due to its optimized spatial configuration . Its molecular formula is C₄₆H₉₁NO₅ (MW: 738.22 g/mol), and it is primarily used in lipid nanoparticles (LNPs) for mRNA vaccines and cancer immunotherapy .

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate

InChI

InChI=1S/C46H91NO5/c1-4-7-10-13-19-27-34-43-51-45(49)37-30-24-20-26-33-40-47(41-42-48)39-32-25-18-16-17-23-31-38-46(50)52-44(35-28-21-14-11-8-5-2)36-29-22-15-12-9-6-3/h44,48H,4-43H2,1-3H3

InChI Key

PPRICSSYXVUHOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Large-Scale Esterification

Esterification is conducted in stainless steel reactors with automated temperature and pH monitoring. Post-reaction, the crude product is washed with sodium bicarbonate to remove residual DCC, followed by fractional distillation to isolate the ester.

Process Metrics:

  • Throughput: 50–100 kg per batch.

  • Purity: ≥98% (validated via HPLC with UV detection at 210 nm).

Purification Techniques

Industrial purification combines solvent extraction and crystallization. The ester is dissolved in warm heptane, cooled to −20°C, and filtered to remove impurities. Final polishing via reverse-phase chromatography ensures pharmaceutical-grade purity.

Analytical Validation

Quality control protocols for heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate include:

Spectroscopic Characterization

  • 1H NMR : Peaks at δ 3.62 ppm (hydroxyethyl protons) and δ 1.26 ppm (heptadecyl chain).

  • FT-IR : Stretching vibrations at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water (80:20), retention time = 12.3 min.

  • Acceptance Criteria : ≤0.5% total impurities.

Comparative Analysis of Synthesis Pathways

The table below contrasts laboratory-scale and industrial methods:

ParameterLaboratory-ScaleIndustrial-Scale
Reaction Time72–96 hours24–48 hours
Yield70–85%88–93%
Purification MethodColumn ChromatographyFractional Distillation
Cost per Gram$120–150$30–40

Challenges and Mitigation Strategies

Oxoester Hydrolysis

The oxoester group is prone to hydrolysis under acidic or humid conditions. Industrial protocols address this by using molecular sieves during reactions and packaging the final product under nitrogen.

Byproduct Formation

Reductive amination can produce secondary amines, which are removed via pH-controlled extraction (pH 9–10) using ethyl acetate .

Chemical Reactions Analysis

Heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are aliphatic alcohols and diacidic amino head group moieties .

Scientific Research Applications

Applications Overview

  • Drug Delivery Systems
    • Heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate is utilized in formulating liposomes and lipid nanoparticles, which are effective for encapsulating various therapeutic agents. Its amphiphilic nature allows it to interact favorably with cellular membranes, facilitating the uptake of drugs into cells.
    • Case Study : Research indicates that this compound can enhance the bioavailability of poorly soluble drugs, improving their therapeutic efficacy while minimizing side effects .
  • Gene Therapy
    • The compound exhibits significant potential as a cationic lipid for gene delivery applications. Its ability to form stable complexes with nucleic acids (DNA/RNA) enables high transfection efficiency.
    • Case Study : In studies involving mRNA vaccines, similar lipid compounds have shown promising results in facilitating the delivery of genetic material into target cells, which is crucial for developing effective gene therapies .
  • Nanotechnology
    • In nanotechnology, this compound serves as a building block for creating nanocarriers that can deliver drugs or genes precisely to targeted tissues.
    • Research Findings : Its unique structural properties allow it to form nanoparticles with controlled release profiles, which can be tailored for specific therapeutic needs .

Interaction Studies

Interaction studies have demonstrated that this compound can effectively interact with biological membranes, enhancing the cellular uptake of therapeutic agents. These interactions are critical for understanding its potential as a delivery vehicle in clinical settings.

Mechanism of Action

The mechanism of action of heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate involves its incorporation into lipid nanoparticles, which encapsulate mRNA molecules. Upon administration, these nanoparticles facilitate the delivery of mRNA into cells by fusing with the cell membrane. The mRNA is then released into the cytoplasm, where it is translated into the target protein . This process involves molecular targets such as the cell membrane and intracellular pathways responsible for mRNA translation .

Comparison with Similar Compounds

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate (Lipid 5; CAS: 2089251-33-0)

  • Structure: Features an octanoate backbone instead of decanoate, reducing molecular weight to 710.17 g/mol (C₄₄H₈₇NO₅).
  • Function : Retains similar LDL receptor targeting but exhibits lower biodegradability due to shorter ester chains.
  • Applications: Used in preclinical studies for siRNA delivery, with moderate transfection efficiency compared to its decanoate counterpart .

SM-102 (Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate; CAS: 2089251-47-6)

  • Structure: Replaces the 8-nonoxy-8-oxooctyl group with a 6-oxo-6-(undecyloxy)hexyl chain, increasing hydrophobicity (MW: 710.17 g/mol; C₄₄H₈₇NO₅).
  • Function : Demonstrates superior membrane penetration in saturated phospholipid bilayers, attributed to its linear alkyl chain geometry.
  • Applications : Key component in Moderna’s COVID-19 mRNA vaccine, achieving >90% encapsulation efficiency due to optimized phase transition behavior .

DLin-MC3-DMA (MC3)

  • Structure: Contains linoleic acid-derived tails instead of heptadecan-9-yl groups.
  • Function : Relies on endosomal escape via pH-dependent ionization but suffers from lysosomal accumulation and hepatotoxicity.
  • Applications : FDA-approved for patisiran (siRNA therapy), yet largely superseded by next-gen lipids like SM-102 due to toxicity concerns .

ALC-0315 ([(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl)bis(2-hexyldecanoate))

  • Structure : Branched hexadecyl chains with ester linkages.
  • Function : Exhibits the strongest membrane binding affinity among ionizable lipids due to its saturated hydrocarbon architecture.
  • Applications : Used in Pfizer-BioNTech’s COVID-19 vaccine, with enhanced stability in high-phase-transition-temperature bilayers .

Comparative Data Table

Compound Name (CAS) Molecular Formula MW (g/mol) Key Feature Primary Application Reference
Target Compound (2089251-43-2) C₄₆H₉₁NO₅ 738.22 LDL receptor targeting, low aggregation Cancer immunotherapy
Lipid 5 (2089251-33-0) C₄₄H₈₇NO₅ 710.17 Shorter backbone, moderate biodegradability siRNA delivery
SM-102 (2089251-47-6) C₄₄H₈₇NO₅ 710.17 High membrane penetration mRNA vaccines (Moderna)
DLin-MC3-DMA C₄₇H₉₃NO₅ 760.25 pH-dependent endosomal escape Patisiran (siRNA therapy)
ALC-0315 C₄₈H₉₅NO₈ 838.29 Saturated chains, high bilayer affinity mRNA vaccines (Pfizer)

Research Findings and Mechanistic Insights

  • Target Compound vs. SM-102: The decanoate chain in the target compound improves esterase-mediated degradation, reducing hepatic toxicity compared to SM-102’s undecyloxyhexyl group .
  • Target Compound vs. MC3: Substitution of linoleic acid with heptadecan-9-yl minimizes lysosomal entrapment, enhancing endosomal escape efficiency by 30% in vitro .
  • Role of Saturation : SM-102 and ALC-0315’s saturated chains enable deep bilayer penetration , critical for mRNA delivery to cells with high membrane rigidity (e.g., dendritic cells) .

Biological Activity

Heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate, commonly referred to as Lipid 5 , is a synthetic lipid compound that has gained attention for its significant biological activity, particularly in drug delivery systems. This article delves into its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

Molecular Characteristics

  • Molecular Formula : C46H91NO5
  • Molecular Weight : 738.22 g/mol
  • CAS Number : 2089251-43-2
  • Appearance : Colorless to yellowish oily liquid
  • Solubility : Insoluble in water; soluble in DMSO, methanol, and ethanol

Structural Overview

Lipid 5 is characterized by a complex structure that includes:

  • A heptadecan-9-yloxy group
  • A hydroxyethyl amino group
  • A nonyl group

This unique combination of functional groups contributes to its efficacy as a drug delivery vehicle.

Lipid 5 acts primarily as an ionizable amino lipid , which plays a crucial role in the formation of lipid nanoparticles (LNPs). These nanoparticles are essential for encapsulating mRNA or other therapeutic agents, protecting them from degradation and facilitating their delivery into cells. The mechanism involves:

  • Interaction with Cellular Membranes : Lipid 5 interacts with the lipid bilayer of cell membranes, enhancing the uptake of encapsulated agents.
  • Release of Therapeutics : Once inside the cell, the lipid nanoparticles release their contents into the cytoplasm, where they can exert their therapeutic effects.

Applications in Drug Delivery

Lipid 5 has been extensively studied for its application in delivering mRNA vaccines and other biotherapeutics. Its ability to form stable nanoparticles makes it suitable for various formulations aimed at improving bioavailability and therapeutic efficacy.

Case Studies

  • mRNA Vaccine Delivery :
    • In a study involving rodent models, Lipid 5 was used to formulate LNPs for mRNA vaccines. The results demonstrated enhanced immune responses compared to traditional delivery methods, indicating its potential for vaccine development .
  • Protein Expression :
    • Research on non-human primate models showed that formulations containing Lipid 5 significantly improved protein expression levels when compared to control groups. This highlights its utility in gene therapy applications .

Comparative Analysis

A comparison of Lipid 5 with similar compounds reveals its unique advantages:

Compound NameMolecular WeightUnique Features
Lipid 5738.22 g/molEffective RNA delivery vehicle
Heptadecan-9-yl 8-[2-hydroxyethyl-(8-nonyloxy)-8-oxooctyl]amino)octanoate710.17 g/molSlightly different alkyl chain
Undecyl 10-[8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino]decanoate738.2 g/molVarying alkyl chain lengths

Stability and Storage

Lipid 5 should be stored at -20 °C to maintain stability and prevent degradation over time. Its solubility profile also allows for flexibility in formulation with various solvents.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural elucidation of this compound, and how should spectral data be interpreted to resolve ambiguities in functional group assignment?

  • Methodological Answer:

  • Use Nuclear Magnetic Resonance (NMR) to analyze the ester (heptadecan-9-yl) and amide (2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino) groups. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook for analogous esters/amides) to assign peaks .
  • Infrared Spectroscopy (IR) can confirm carbonyl groups (C=O at ~1700–1750 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~3200–3600 cm⁻¹).
  • Mass Spectrometry (MS) with high-resolution data (HRMS) verifies molecular weight and fragmentation patterns. Cross-reference with synthetic intermediates to resolve ambiguities in branching or substituent positions.

Q. How can researchers optimize the synthesis of this compound to minimize side reactions, such as ester hydrolysis or amide oxidation?

  • Methodological Answer:

  • Use protective group strategies : Protect the hydroxyl group in the 2-hydroxyethyl moiety with tert-butyldimethylsilyl (TBS) chloride during amide coupling to prevent unintended side reactions.
  • Employ low-temperature conditions (0–5°C) for amidation steps to reduce oxidation.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates and adjust stoichiometry in real time .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s stability in biological matrices, and how can contradictory degradation data be reconciled?

  • Methodological Answer:

  • Design: Conduct accelerated stability studies under simulated physiological conditions (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS. Include control experiments with antioxidants (e.g., BHT) to isolate oxidation pathways.
  • Data Contradiction Analysis: If discrepancies arise (e.g., varying half-lives in serum vs. buffer), use multivariate regression to identify confounding variables (e.g., protein binding or enzymatic activity). Validate with isotopic labeling (e.g., deuterated analogs) to track degradation pathways .

Q. How can computational modeling predict the compound’s interactions with lipid bilayers, and what experimental validation methods are recommended?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model the compound’s insertion into a phosphatidylcholine bilayer using software like GROMACS. Analyze parameters like lateral diffusion coefficients and membrane perturbation.
  • Experimental Validation: Use surface plasmon resonance (SPR) to measure binding kinetics to synthetic liposomes. Correlate simulation-derived partition coefficients with SPR-derived affinity constants .

Q. What strategies mitigate batch-to-batch variability in biological activity assays caused by impurities in the compound?

  • Methodological Answer:

  • Purification: Apply preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to isolate the target compound from byproducts.
  • Quality Control: Implement 2D NMR (HSQC, HMBC) to detect trace impurities (<0.1%). Use orthogonal assays (e.g., enzymatic inhibition + cytotoxicity screens) to confirm biological consistency across batches .

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer:

  • Mechanistic Modeling: Develop a physiologically based pharmacokinetic (PBPK) model incorporating tissue-specific permeability coefficients and metabolic rates (e.g., hepatic CYP450 clearance).
  • In Vivo Cross-Validation: Use microdialysis in target tissues to measure unbound compound concentrations, comparing them to in vitro plasma protein binding assays .

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